molecular formula C18H23N5O B6697539 N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide

N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide

Cat. No.: B6697539
M. Wt: 325.4 g/mol
InChI Key: NKFLATBAXQADJQ-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide is a complex organic compound that features a pyrazole ring, a cyano group, and an amide linkage

Properties

IUPAC Name

N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-6-8-16(9-7-13)23-14(2)12-17(21-23)20-15(3)18(24)22(4)11-5-10-19/h6-9,12,15H,5,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFLATBAXQADJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)NC(C)C(=O)N(C)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide typically involves the reaction of a substituted pyrazole derivative with a cyanoethylating agent. One common method involves the use of 2-cyanoethyl-N-methylamine and a pyrazole derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide involves its interaction with specific molecular targets. The cyano group and pyrazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanoethyl)-N-methyl-2-[[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]amino]propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyano and amide functional groups

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